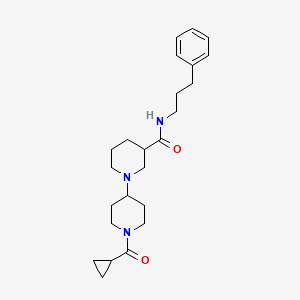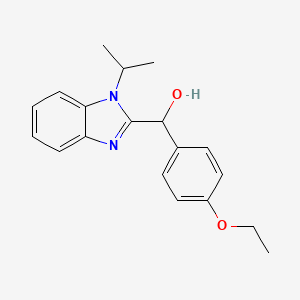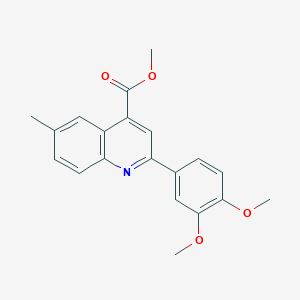![molecular formula C10H12ClNOS B6102230 2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
2-[(4-chlorophenyl)thio]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]butanamide, also known as CP-102, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has been shown to have potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and migraine headaches. In
科学的研究の応用
2-[(4-chlorophenyl)thio]butanamide has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. One of the primary applications of this compound is in the treatment of neurological disorders such as epilepsy and migraine headaches. Several studies have shown that this compound has anticonvulsant and anti-migraine properties, and may be effective in reducing the frequency and severity of seizures and headaches.
作用機序
The exact mechanism of action of 2-[(4-chlorophenyl)thio]butanamide is not yet fully understood, but it is believed to act on several different neurotransmitter systems in the brain. This compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound may also affect the activity of other neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. Studies have demonstrated that this compound can increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anti-migraine properties. Additionally, this compound has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that can contribute to neuronal damage in conditions such as epilepsy.
実験室実験の利点と制限
One of the primary advantages of 2-[(4-chlorophenyl)thio]butanamide for lab experiments is its relatively low toxicity. Studies have shown that this compound is well-tolerated in animal models, and does not produce significant adverse effects at therapeutic doses. Additionally, this compound has been shown to have good bioavailability, which means that it can be administered orally and still produce therapeutic effects.
However, there are also some limitations to the use of this compound in lab experiments. One of the primary limitations is its relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the bloodstream. Additionally, this compound may interact with other medications or compounds, which could affect its efficacy or safety.
将来の方向性
There are several future directions for research on 2-[(4-chlorophenyl)thio]butanamide. One potential area of investigation is the development of more potent and selective analogs of this compound, which may have improved therapeutic properties. Additionally, further studies are needed to better understand the mechanism of action of this compound, and to identify potential drug targets for the treatment of neurological disorders. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials, in order to determine its potential as a therapeutic agent.
合成法
The synthesis of 2-[(4-chlorophenyl)thio]butanamide involves the reaction of 4-chlorothiophenol with butyric anhydride in the presence of a base catalyst. The resulting product is then purified using various chromatography techniques. This synthesis method has been described in detail in several research papers, and has been shown to be effective in producing high yields of this compound.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOQPALMKVZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)SC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)

![2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)

![(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6102196.png)
![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)